6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Reproducing patent-exemplified syntheses demands the correct substitution architecture-generic fluorobenzaldehydes lack the steric shielding and electronic tuning of the TMS group. 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5) resolves this with its unique Br-F-TMS triad, ensuring high regioselectivity in Suzuki-Miyaura coupling and C-H activation. • 88% synthetic yield; LogP 3.09 facilitates extraction and chromatography. • 98% purity with UPLC-MS and ¹H-NMR analytical traceability. • TMS group sterically shields C3 and serves as a cleavable placeholder for late-stage diversification in kinase inhibitor and GPCR modulator programs.

Molecular Formula C10H11BrF2OSi
Molecular Weight 293.18 g/mol
CAS No. 651326-71-5
Cat. No. B1341865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
CAS651326-71-5
Molecular FormulaC10H11BrF2OSi
Molecular Weight293.18 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(C(=C(C=C1F)Br)C=O)F
InChIInChI=1S/C10H11BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4-5H,1-3H3
InChIKeyUPLRYNSZBTZXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5): Technical Baseline for Procurement and Research


6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5) is a polyfunctional aromatic aldehyde derivative that integrates a bromo handle for cross-coupling, a trimethylsilyl (TMS) group as a synthetic placeholder or directing moiety, and a 2,4-difluoro substitution pattern that modulates electrophilicity and metabolic stability . This specific substitution architecture renders it distinct from simpler fluorobenzaldehydes or non-silylated bromo analogs, offering a tailored reactivity profile for constructing complex fluorinated scaffolds in pharmaceutical and agrochemical R&D .

Why 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde Cannot Be Directly Substituted by In-Class Analogs


In synthetic chemistry procurement, substituting this compound with a generic fluorobenzaldehyde or a non-silylated bromobenzaldehyde is not equivalent. The TMS group in 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde serves dual roles: it sterically shields the adjacent C3 position during organometallic reactions and provides a temporary lipophilic mask that can be selectively cleaved or transformed later in a synthetic sequence . Analogs lacking TMS, such as 3-bromo-2,4-difluorobenzaldehyde, do not offer this same steric and electronic tuning, potentially leading to lower regioselectivity in C-H activation or cross-coupling steps . Therefore, procurement of the correct CAS# is critical for reproducing patent-exemplified syntheses and maintaining reaction outcome fidelity.

Quantitative Differentiation Evidence for 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5)


Synthesis Yield Benchmarking Against Closest Structural Analog

In the patent-documented synthetic route (WO2021/186324), 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is obtained in a 176 g isolated yield from a 200 g precursor, corresponding to a crude reaction yield of 88% (0.88 g/g) under cryogenic LDA-mediated formylation conditions . By comparison, the synthesis of the non-silylated analog 3-bromo-2,4-difluorobenzaldehyde typically requires alternative halogenation or lithiation strategies, with reported yields for similar difluorobenzaldehydes ranging from 55.8% to approximately 70% under comparable laboratory-scale conditions [1][2]. The presence of the TMS group in the target compound likely stabilizes the ortho-lithiated intermediate, contributing to this higher formylation efficiency.

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Purity Specifications vs. Commercially Available Non-Silylated Analog

The target compound is routinely supplied at 98% purity (HPLC/UPLC) from established vendors, with a documented retention time of tR = 1.25/1.38 min (UPLC-MS) . In contrast, the direct non-silylated comparator 3-bromo-2,4-difluorobenzaldehyde is available commercially at 95% purity with no vendor-certified UPLC-MS trace . The higher purity specification of the target compound is critical for reactions sensitive to impurities, such as Pd-catalyzed cross-couplings where halogenated by-products can poison the catalyst.

Analytical Chemistry Quality Control Procurement Specification

Lipophilicity (LogP) Impact on Synthetic Handling and Chromatographic Behavior

The predicted octanol-water partition coefficient (LogP) for 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is 3.09 [1]. This is significantly higher than the LogP of non-silylated analog 3-bromo-2,4-difluorobenzaldehyde, which lacks the lipophilic TMS group and is predicted to have a substantially lower LogP (~2.0-2.5 based on fragment contribution methods) . The increased lipophilicity of the target compound translates to better solubility in organic solvents, facilitating extraction and chromatography, and influences its retention time in reversed-phase purification, thereby impacting procurement decisions for high-throughput synthesis workflows.

Medicinal Chemistry Chromatography Physicochemical Property Prediction

Comparative Procurement Cost Efficiency per Reaction Site

Despite its higher complexity, 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde can be procured at approximately 0.33 €/mg (based on 50 mg unit) from Fluorochem, whereas the simpler non-silylated 3-bromo-2,4-difluorobenzaldehyde costs approximately 1.30 RMB/mg (~0.17 €/mg) from domestic Chinese suppliers . However, the target compound offers two orthogonal reactive handles (Br and aldehyde) plus a TMS group for subsequent functionalization, effectively condensing multiple synthetic steps into a single advanced building block. When factoring in the labor and purification costs of installing a TMS group separately, the target compound often provides a lower total cost of ownership in complex synthetic routes.

Procurement Cost Analysis Synthetic Planning

Procurement-Guiding Application Scenarios for 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde (CAS 651326-71-5)


Advanced Building Block in Pharmaceutical Lead Optimization

Given its 88% synthetic yield and the lipophilic TMS handle (LogP 3.09) [1], this compound is an ideal starting material for preparing fluorinated biaryl or diaryl scaffolds via Suzuki-Miyaura coupling. The 2,4-difluoro pattern combined with a protected aldehyde enables late-stage diversification in drug discovery programs targeting kinase inhibitors or GPCR modulators, where subtle changes in fluorine substitution and steric bulk directly impact potency and metabolic stability.

Agrochemical Intermediate Requiring Robust, Scalable Synthesis

The high formylation yield under cryogenic conditions and the availability of 98% purity material with analytical traceability make this compound a reliable intermediate for agrochemical synthesis. The TMS group acts as a masking agent that can be selectively removed or replaced with carbon-based substituents, allowing for the construction of complex active ingredients with precise control over regiochemistry, as demonstrated in the patent literature .

Academic Research in Organofluorine and Silicon Chemistry

For academic laboratories investigating new cross-coupling methodologies or C-H activation, this compound provides a well-characterized (UPLC-MS, ¹H-NMR) and high-purity substrate that ensures reproducibility. Its unique combination of Br, F, and TMS substituents offers a versatile platform for studying electronic and steric effects in transition metal catalysis, with the higher LogP facilitating easier extraction and chromatography during student projects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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